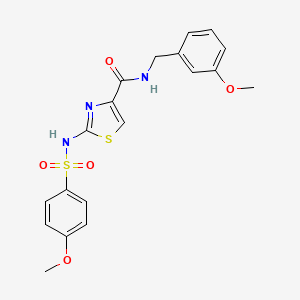

N-(3-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide

描述

属性

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5S2/c1-26-14-6-8-16(9-7-14)29(24,25)22-19-21-17(12-28-19)18(23)20-11-13-4-3-5-15(10-13)27-2/h3-10,12H,11H2,1-2H3,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVLQNTLRNBLTCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NCC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Sulfonamide Formation:

Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.

化学反应分析

Types of Reactions

N-(3-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

Substitution: Halogenating agents or nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield methoxybenzaldehyde or methoxybenzoic acid.

科学研究应用

Chemical and Biological Properties

Chemical Structure:

- Molecular Formula: C16H18N2O4S

- Molecular Weight: 346.39 g/mol

- IUPAC Name: N-(3-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide

The compound features a thiazole ring, a sulfonamide group, and methoxy substituents, which are crucial for its biological activity. The unique structural elements enhance its reactivity and interaction with biological targets.

Medicinal Chemistry

This compound is studied for its potential as a therapeutic agent. Its structural characteristics suggest significant interactions with various biological targets:

- Anticancer Activity: The compound has shown promising results in inhibiting tubulin polymerization, a critical process for cell division. This mechanism could lead to apoptosis in cancer cells. For example, related compounds exhibit IC50 values ranging from 0.124 μM to 3.81 μM against various cancer cell lines, indicating strong anticancer potential.

- Antimicrobial Properties: Preliminary studies indicate that this compound may possess antibacterial and antifungal activities, making it a candidate for treating infectious diseases.

The biological activity of this compound has been evaluated through various assays:

| Activity | Description |

|---|---|

| Anticancer | Inhibits cell division by disrupting microtubule dynamics |

| Antimicrobial | Exhibits activity against bacterial and fungal strains |

Chemical Synthesis

This compound serves as a building block for synthesizing more complex molecules in organic chemistry. The synthesis typically involves multi-step reactions, including:

- Formation of the Thiazole Ring: Using methods like Hantzsch thiazole synthesis.

- Sulfonamide Formation: Reaction with sulfonyl chlorides.

- Carboxamide Formation: Finalization through amine reactions.

These synthetic pathways allow for modifications that enhance the compound's pharmacological properties.

Case Studies

Case Study 1: Anticancer Mechanism

A study focusing on related thiazole derivatives demonstrated their ability to inhibit tubulin polymerization effectively, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism highlights the potential of this compound in cancer therapy.

Case Study 2: Antimicrobial Efficacy

Research on similar compounds has shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The sulfonamide group is believed to play a crucial role in this antimicrobial action.

作用机制

The mechanism of action of N-(3-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects.

相似化合物的比较

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of 3-methoxybenzyl , 4-methoxyphenylsulfonamido , and thiazole-4-carboxamide moieties. Key analogues and their differences are summarized below:

Key Observations:

Sulfonamido vs. Chloro/Azido Groups : The target’s sulfonamido group (absent in Compounds 12 and 34) likely improves binding to enzymes or receptors via hydrogen bonding, similar to sulfonamide-containing triazoles in .

Methoxy Positioning : The 3-methoxybenzyl group in the target may offer better solubility than the 4-chlorobenzyl group in Compound 12, as methoxy is less electron-withdrawing .

Synthetic Complexity : The target’s synthesis likely involves coupling a sulfonamido precursor to the thiazole core, analogous to methods in (e.g., compound 29 synthesized via azide-alkyne cycloaddition) .

Pharmacological Implications (Inferred from Analogues)

- Enzyme Inhibition : Compounds with sulfonamido groups (e.g., ’s triazoles) exhibit activity against enzymes like carbonic anhydrase, suggesting the target may share inhibitory properties .

- Anticancer Potential: Thiazole-4-carboxamides with trimethoxyphenyl groups (e.g., ’s Compound 5) show anticancer activity, implying the target’s methoxy substituents could confer similar effects .

- Metabolic Stability : Difluorocyclohexyl substituents (as in ’s Compound 108) improve metabolic stability, a feature the target may lack due to its methoxybenzyl groups .

生物活性

N-(3-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its potential biological activity, particularly in the fields of oncology and antimicrobial research. This compound's structural characteristics suggest it may exhibit significant interactions with biological targets, leading to various therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure is characterized by a thiazole ring, a sulfonamide moiety, and methoxy substituents. The presence of these functional groups is crucial for its biological activity.

- Molecular Formula : C16H18N2O4S

- Molecular Weight : 346.39 g/mol

- IUPAC Name : this compound

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties primarily through the inhibition of tubulin polymerization. This mechanism disrupts microtubule dynamics, which is essential for cell division, thereby leading to apoptosis in cancer cells.

- Case Study : A related compound, 2-arylthiazolidine-4-carboxylic acid amides (ATCAA), demonstrated IC50 values ranging from 0.124 μM to 3.81 μM across various cancer cell lines, including leukemia and non-small cell lung cancer .

Antimicrobial Activity

The sulfonamide component of the compound suggests potential antibacterial activity. Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis, a critical pathway for bacterial proliferation.

- Research Findings : Studies have shown that thiazole derivatives can exhibit significant antibacterial effects against various pathogens, with mechanisms potentially involving inhibition of MurB enzyme activity, which is crucial for bacterial cell wall synthesis .

Biological Activity Summary Table

| Activity Type | Target Organism/Cell Type | IC50 Range | Mechanism of Action |

|---|---|---|---|

| Anticancer | Various Cancer Cell Lines | 0.124 - 3.81 μM | Inhibition of tubulin polymerization |

| Antimicrobial | Human Pathogenic Bacteria | Varies by strain | Inhibition of folate synthesis (MurB enzyme) |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific modifications on the thiazole scaffold and the sulfonamide group. Variations in substituents can significantly alter the potency and selectivity of these compounds against different biological targets.

- Substituent Effects : The introduction of methoxy groups enhances lipophilicity, potentially increasing cellular uptake.

- Ring Modifications : Altering the thiazole ring structure can lead to variations in biological activity; for instance, replacing thiazolidine with a thiazole system generally reduces cytotoxicity .

常见问题

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-(3-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide, and how are reaction conditions optimized?

- Synthesis Steps :

- Core Thiazole Formation : The thiazole ring is typically constructed via cyclization of thiourea intermediates with α-halo ketones or via Hantzsch thiazole synthesis .

- Sulfonamide Introduction : Reaction of the thiazole intermediate with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) ensures efficient sulfonamide bond formation .

- Methoxybenzyl Group Attachment : Amide coupling using EDCI/HOBt or DCC as coupling agents facilitates the introduction of the 3-methoxybenzyl moiety .

- Optimization : Yield improvements (e.g., 57–78% in ) are achieved by controlling reaction temperature (reflux vs. RT), solvent polarity (DMF for polar intermediates), and catalyst selection (e.g., CuI for azide-alkyne cycloadditions) .

Q. Which spectroscopic and chromatographic methods are critical for structural confirmation and purity assessment?

- 1H/13C NMR : Key signals include the thiazole C-H (δ 7.8–8.2 ppm), sulfonamide NH (δ 10–11 ppm), and methoxy protons (δ 3.7–3.9 ppm) .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 526.3 in ) validate the molecular formula .

- HPLC : Reverse-phase chromatography (acetonitrile/water gradients) confirms purity (>95% in ) and monitors reaction progress .

Advanced Research Questions

Q. How can researchers address discrepancies in synthetic yields reported for analogous thiazole derivatives?

- Case Study : reports a 6% yield for compound 69, while achieves 78% for compound 107. Differences arise from:

- Substituent Effects : Bulky groups (e.g., trifluorobutyl in ) may hinder coupling efficiency.

- Purification Methods : Flash chromatography vs. preparative TLC impacts recovery rates .

- Resolution Strategy : Systematic screening of coupling agents (e.g., EDCI vs. DCC) and solvent systems (THF vs. DMF) to identify optimal conditions .

Q. What methodologies elucidate the structure-activity relationship (SAR) of this compound in anticancer assays?

- Biological Evaluation :

- In Vitro Screening : NCI-60 cell line panels assess cytotoxicity (e.g., GI50 values) .

- Target Engagement : Western blotting or ELISA quantifies inhibition of kinases (e.g., EGFR) or apoptosis markers (e.g., caspase-3) .

- SAR Insights :

- Methoxy Positioning : 3-Methoxybenzyl enhances membrane permeability vs. 4-methoxy analogs .

- Sulfonamide Role : The 4-methoxyphenylsulfonamide group improves solubility and target affinity .

Q. How do substituent modifications influence pharmacokinetic properties, and what analytical approaches are used?

- Modification Strategies :

- Fluorination : 4,4-Difluorocyclohexyl () increases metabolic stability by reducing CYP450 oxidation .

- Thioamide vs. Carboxamide : Lawesson’s reagent-derived thioamides () alter lipophilicity (logP) and binding kinetics .

- Analytical Methods :

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition >200°C in ).

- Molecular Docking : AutoDock/Vina predicts interactions with biological targets (e.g., tubulin or DNA topoisomerases) .

Data Contradiction Analysis

Q. Why do similar synthetic routes for thiazole-4-carboxamides report divergent yields and purity levels?

- Root Causes :

- Reagent Quality : Impure starting materials (e.g., 4-methoxyphenylsulfonyl chloride) reduce yields .

- Isomer Formation : Racemization at chiral centers (e.g., compound 29 in ) necessitates chiral HPLC for resolution .

- Mitigation :

- Quality Control : NMR-guided purification of intermediates.

- Reaction Monitoring : In-situ FTIR tracks sulfonamide formation (disappearance of S=O stretches at 1350 cm⁻¹) .

Methodological Resources

- Key References :

- Synthesis: (multi-step coupling), (fluorinated analogs).

- Biological Assays: (anticancer), (cardiac activity).

- Analytical Techniques: (TGA), (NCI-60 screening).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。